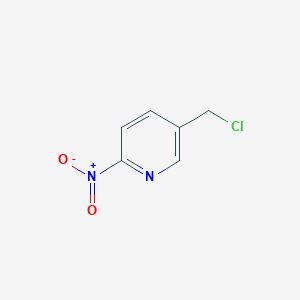

5-(Chloromethyl)-2-nitropyridine

Description

Contextualization within Pyridine (B92270) Chemistry and Nitro-Substituted Heterocycles

Pyridine and its derivatives are characterized by their six-membered ring containing one nitrogen atom, which imparts a degree of basicity and a unique reactivity profile compared to its carbocyclic analog, benzene. chemenu.comtaylorfrancis.com The chemistry of pyridines is rich and varied, encompassing reactions such as electrophilic and nucleophilic substitutions, as well as reactions at the nitrogen atom. taylorfrancis.com

Nitro-substituted heterocycles, including nitropyridines, represent a significant class of compounds in synthetic and medicinal chemistry. The nitro group, being a strong electron-withdrawing group, profoundly influences the reactivity of the heterocyclic ring. rsc.org This electronic effect is pivotal in directing the course of chemical reactions and is often exploited to achieve specific synthetic outcomes. The presence of a nitro group can activate the pyridine ring towards certain reactions and can itself be transformed into other functional groups, further expanding the synthetic utility of the parent molecule. mdpi.comresearchgate.net

Strategic Importance of the 2-Nitro and 5-Chloromethyl Substituents in Organic Synthesis

The utility of 5-(Chloromethyl)-2-nitropyridine as a synthetic building block lies in the distinct and complementary reactivity of its two functional groups: the 2-nitro group and the 5-chloromethyl group. chemimpex.com

The 2-nitro group serves multiple strategic purposes. As a potent electron-withdrawing group, it activates the pyridine ring for nucleophilic aromatic substitution reactions, particularly at the positions ortho and para to it. This facilitates the displacement of leaving groups, such as a halogen, from the ring. Furthermore, the nitro group can be readily reduced to an amino group, which can then participate in a wide range of subsequent transformations, including diazotization, acylation, and the formation of new heterocyclic rings. mdpi.com

The 5-chloromethyl group provides a reactive site for nucleophilic substitution. The chlorine atom is a good leaving group, allowing for the facile introduction of various nucleophiles, such as amines, thiols, and alkoxides, at this position. This enables the elongation of side chains and the connection of the pyridine core to other molecular fragments. google.comresearchgate.net

The combination of these two substituents on the same pyridine ring creates a bifunctional molecule with orthogonal reactivity. This allows for selective manipulation of one functional group while the other remains intact, providing chemists with a powerful tool for the stepwise construction of complex target molecules.

Overview of Research Trajectories Pertaining to this compound as a Synthetic Intermediate

Research involving this compound has primarily focused on its application as a key intermediate in the synthesis of a diverse range of more complex heterocyclic compounds with potential biological activities. chemimpex.com Its unique combination of reactive sites makes it an attractive starting material for the construction of novel pharmaceuticals and agrochemicals. chemimpex.comguidechem.com

One major research trajectory involves the utilization of the chloromethyl group for the introduction of various side chains through nucleophilic substitution. For example, reaction with hydrazine (B178648) hydrate (B1144303) can form the corresponding hydrazinylmethyl derivative, which can then be reacted with aldehydes to produce hydrazones. researchgate.net These hydrazone derivatives have been investigated for their potential antimicrobial and antimalarial properties. researchgate.net

Another significant area of research focuses on the transformation of the nitro group. Reduction of the nitro group to an amine opens up a plethora of synthetic possibilities. The resulting amino-substituted pyridine can be a precursor for the synthesis of fused heterocyclic systems, such as thiazolo[5,4-b]pyridines, which have been explored as potential inhibitors of MALT1 in the treatment of autoimmune and inflammatory diseases. mdpi.com

The strategic sequencing of reactions involving both the chloromethyl and nitro groups allows for the synthesis of intricately functionalized pyridine derivatives. This versatility has cemented the position of this compound as a valuable and frequently employed intermediate in the field of organic and medicinal chemistry. chemimpex.comguidechem.com

Interactive Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 52092-47-4 | guidechem.com |

| Molecular Formula | C₅H₃ClN₂O₂ | nih.gov |

| Molecular Weight | 158.54 g/mol | guidechem.comnih.gov |

| Melting Point | 119-123 °C | guidechem.com |

| Boiling Point | 275.3±20.0 °C (Predicted) | guidechem.com |

| Density | 1.489±0.06 g/cm³ | guidechem.com |

Table 2: Key Reactions and Transformations

| Starting Material | Reagent(s) | Product Type | Significance/Application |

| 2-Amino-5-chloropyridine | Hydrogen peroxide, Sulfuric acid | 5-Chloro-2-nitropyridine (B1630408) | Synthesis of the title compound. guidechem.comchemicalbook.com |

| This compound | Hydrazine hydrate | 2-Chloro-5-(hydrazinylmethyl)pyridine (B1393759) | Intermediate for hydrazone synthesis. researchgate.net |

| 2-Chloro-5-(hydrazinylmethyl)pyridine | Aromatic aldehydes | Hydrazone derivatives | Investigated for antimicrobial and antimalarial activity. researchgate.net |

| 2-Chloro-5-nitropyridine (B43025) | N-Methylpiperazine, then reduction | (6-(4-methylpiperazin-1-yl)pyridin-3-yl)methanamine | Precursor for potential anticancer agents. mdpi.com |

| 2-Chloro-5-nitropyridine | Nucleophilic substitution (e.g., with hydroxyl compounds) | Pyridyloxy derivatives | Investigated as insecticides. mdpi.com |

Structure

3D Structure

Properties

IUPAC Name |

5-(chloromethyl)-2-nitropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O2/c7-3-5-1-2-6(8-4-5)9(10)11/h1-2,4H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTOLWDXJQWUYEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1CCl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Chloromethyl 2 Nitropyridine

Classical Approaches to 5-(Chloromethyl)-2-nitropyridine Synthesis

Traditional methods for the synthesis of this compound often rely on multi-step sequences starting from readily available pyridine (B92270) derivatives. These classical routes involve the sequential introduction of the required functional groups through well-established reactions such as nitration and halogenation.

Multi-Step Conversions from Readily Available Pyridine Derivatives

A common strategy for synthesizing this compound involves a two-step process starting from 5-methylpyridine. This approach first introduces the nitro group at the 2-position, followed by the chlorination of the methyl group.

Another multi-step approach begins with 2-aminopyridine (B139424). google.com This precursor undergoes nitration to form a mixture of 2-amino-3-nitropyridine (B1266227) and 2-amino-5-nitropyridine (B18323). google.com After separation, the 2-amino-5-nitropyridine is converted to 2-hydroxy-5-nitropyridine (B147068) via a diazotization-hydrolysis reaction. google.comgoogle.com The final step involves chlorination to yield the desired product. google.com However, this method can be hampered by poor selectivity during the nitration step and the instability of the diazotized intermediate. google.com

A three-step alternative pathway that offers improved selectivity starts with a hydroxymethyl intermediate.

Halogenation Reactions for Chloromethyl Group Installation at C5

The introduction of the chloromethyl group at the C5 position is a key transformation in the synthesis of this compound. A primary method for this is the chlorination of 2-nitro-5-methylpyridine. This reaction is often carried out using sulfuryl chloride (SO₂Cl₂) under UV irradiation at elevated temperatures, typically around 80°C, for several hours. vulcanchem.com Yields for this chlorination step have been reported in the range of 58-65%. vulcanchem.com

An alternative starting material for a similar transformation is 3-methylpyridine (B133936), which can be chlorinated to produce 2-chloro-5-(chloromethyl)pyridine (B46043). google.comnih.govnih.gov This intermediate can then potentially be nitrated to afford the target compound, although this subsequent step is not explicitly detailed in the provided sources. The chlorination of 3-methylpyridine can be achieved using a liquid-phase method with an acid buffering agent to control the pH, which helps to minimize the formation of by-products and can achieve yields of the target product around 90%. google.com

Nitration Strategies at the Pyridine 2-Position

The placement of a nitro group at the 2-position of the pyridine ring is a critical step, which can be accomplished through direct nitration or by the oxidation of an amino group.

Direct nitration of substituted pyridines is a common method for introducing a nitro group. For instance, 5-methylpyridine can be nitrated using a mixture of fuming nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at temperatures between 50–60°C for approximately 6 hours to produce 2-nitro-5-methylpyridine. vulcanchem.com The reported yields for analogous nitrations are in the range of 68–72%. vulcanchem.com

The nitration of 2-aminopyridine with a mixture of nitric acid and sulfuric acid can lead to a mixture of isomers, including 2-amino-5-nitropyridine and 2-amino-3-nitropyridine. google.com The separation of these isomers is a necessary but often challenging step in this synthetic route. google.com The use of a nitration mixture of sulfuric acid and nitrosonitric acid with 2-aminopyridine has also been reported. google.com

An alternative to direct nitration is the oxidation of an amino group to a nitro group. This method can be particularly useful when direct nitration leads to poor selectivity or undesired side reactions. For example, 5-chloropyridin-2-amine can be oxidized to 5-chloro-2-nitropyridine (B1630408) using a solution of 30% hydrogen peroxide in concentrated sulfuric acid. chemicalbook.comguidechem.com The reaction is typically carried out at 0°C initially, followed by stirring at room temperature for an extended period, and can yield the product in around 71% after recrystallization. chemicalbook.com This approach avoids the harsh conditions and isomer separation issues associated with direct nitration of some pyridine derivatives.

Contemporary and Optimized Synthetic Routes

More modern approaches to the synthesis of related compounds, such as 2-chloro-5-nitropyridine (B43025), aim to improve upon the classical methods by offering higher yields, better selectivity, and more environmentally friendly conditions. One such method involves a one-pot synthesis starting from 2-halogenated acrylates and nitromethane. google.com This route proceeds through condensation and cyclization to form 2-hydroxy-5-nitropyridine, which is then chlorinated. google.com This "one-pot" method avoids diazotization and nitration reactions, making it a safer and greener alternative with high atom economy. google.com

Another innovative approach for the synthesis of 2-chloro-5-nitropyridine starts from 2-nitroacetaldehyde acetal. google.com This method also prepares 2-hydroxy-5-nitropyridine as an intermediate, which is subsequently chlorinated. google.com This route is advantageous as it utilizes inexpensive and readily available starting materials, avoids diazotization and the use of mixed acids, thereby reducing wastewater and improving safety and selectivity. google.com

The chlorination of 2-hydroxy-5-nitropyridine itself has been optimized. The reaction can be carried out with reagents such as phosphorus oxychloride and phosphorus pentachloride at elevated temperatures, followed by neutralization and extraction to give high yields of 2-chloro-5-nitropyridine. chemicalbook.com

Below is a table summarizing the reaction conditions for a classical two-step synthesis of this compound.

| Step | Reagents | Temperature | Time | Yield |

| 1. Nitration of 5-Methylpyridine | HNO₃/H₂SO₄ | 50–60°C | 6 h | 68–72% |

| 2. Chlorination of Methyl Group | SO₂Cl₂/UV | 80°C | 12 h | 58–65% |

Catalytic Methods in this compound Preparation

The synthesis of precursors to this compound has benefited from the application of catalytic methods to improve efficiency and selectivity. One notable approach involves the preparation of the key intermediate, 2-hydroxy-5-nitropyridine. This method utilizes a one-pot reaction sequence that employs both an organic base and a Lewis acid as catalysts. google.com

The process begins with an addition reaction between a 2-halogenated acrylate (B77674) and nitromethane, which is catalyzed by an organic base. This is followed by a condensation reaction with a trialkyl orthoformate, catalyzed by a Lewis acid, and finally, a pyridine cyclization step. google.com The use of a Lewis acid catalyst is critical for the condensation stage. Several Lewis acids have been identified as effective for this purpose, including:

Zinc chloride (ZnCl₂)

Ferric chloride (FeCl₃)

Aluminum trichloride (B1173362) (AlCl₃)

Stannic chloride (SnCl₄)

Cuprous chloride (CuCl) google.com

This catalytic approach facilitates the creation of the 2-hydroxy-5-nitropyridine intermediate, which is then chlorinated to yield the final product. The specificity of this intermediate ensures high selectivity in the subsequent chlorination step. google.com The use of catalysts in synthetic chemistry is a cornerstone of green chemistry, often enabling reactions to proceed with higher efficiency and under more environmentally friendly conditions. jk-sci.com

Green Chemistry Principles and Sustainable Synthesis Approaches

The integration of green chemistry principles is paramount in modern synthetic chemistry to minimize environmental impact. uniroma1.it This involves designing processes that reduce waste, use less hazardous materials, and maximize the incorporation of reactants into the final product. uniroma1.itacs.org

Atom Economy and Waste Minimization in Synthesis

Atom economy is a core concept of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. acs.org A high atom economy indicates minimal generation of byproducts and waste.

A patented method for preparing 2-chloro-5-nitropyridine, a related compound, exemplifies the application of this principle. google.com This process achieves high atom economy by avoiding traditional diazotization and nitration reactions, which are known for generating significant waste streams. google.com For instance, older synthetic routes that rely on the oxidation of 3-nitropyridine (B142982) with potassium permanganate (B83412) produce large quantities of wastewater, posing a serious environmental problem for industrial-scale production. google.com Similarly, nitration reactions using nitric acid and sulfuric acid generate substantial acidic wastewater. google.com The newer, one-pot method circumvents these issues, presenting a greener and safer alternative with improved atom economy. google.com Addition and rearrangement reactions, often facilitated by catalysts, are characteristically high in atom economy compared to substitution or elimination reactions. acs.org

Environmentally Benign Reagents and Solvent Systems

The choice of solvents and reagents is another critical aspect of sustainable synthesis. researchgate.net The goal is to replace hazardous substances with safer, more environmentally friendly alternatives. nih.gov Water is considered a highly consistent and benign solvent according to green chemistry principles. uniroma1.it

Flow Chemistry Applications for Continuous Synthesis and Process Intensification

Flow chemistry, where reactions are run in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing. researchgate.net This technology allows for superior control over reaction parameters, enhanced safety, improved efficiency, and easier scalability. researchgate.netmdpi.com

A recent study details the use of a flow reactor module for the synthesis of bioactive derivatives starting from 2-chloro-5-(chloromethyl)pyridine. researchgate.netasianpubs.org The starting material is reacted with hydrazine (B178648) hydrate (B1144303) in the flow system to produce the key intermediate, 2-chloro-5-(hydrazinylmethyl)pyridine (B1393759). researchgate.net This intermediate is then reacted with various aromatic aldehydes under controlled conditions within the flow reactor. researchgate.net

The key benefits of applying flow chemistry to this synthesis include:

Optimal Reaction Control: Precise management of temperature, pressure, and mixing speeds. researchgate.net

Improved Efficiency: The high surface-area-to-volume ratio in flow reactors enhances heat and mass transfer, often leading to higher yields and shorter reaction times. researchgate.netnih.gov

Greater Safety: The small reaction volumes inherent in flow systems minimize risks, which is particularly important when dealing with reactive intermediates like hydrazine derivatives. researchgate.net

Scalability: Flow processes can often be scaled up by simply running the system for longer periods or by numbering up reactors, which is more straightforward than scaling up batch reactors. researchgate.net

Table 1: Flow Reactor Synthesis of 2-chloro-5-(hydrazinylmethyl)pyridine Derivatives This interactive table summarizes the advantages of using a flow reactor for the synthesis of derivatives from 2-chloro-5-(chloromethyl)pyridine.

| Feature | Description | Benefit in Synthesis |

|---|---|---|

| Process Type | Continuous flow | Allows for steady production and automation. researchgate.net |

| Reaction Control | Precise control of temperature, pressure, mixing. | Leads to improved reaction specifics and efficiency. researchgate.net |

| Safety | Minimized volume of reactive chemicals at any given time. | Reduces risks associated with hazardous reagents like hydrazine. researchgate.net |

| Scalability | Production is increased by extending run time or adding reactors. | Simpler to scale up than traditional batch processing. researchgate.net |

| Environmental Impact | Minimizes liquid and chemical usage. | Lower environmental footprint compared to batch methods. researchgate.net |

Regioselectivity and Chemoselectivity Challenges in this compound Synthesis

Regioselectivity, the control of which position on a molecule reacts, is a significant challenge in the synthesis of substituted pyridines. The strong electron-withdrawing effect of the nitro group in nitropyridine derivatives deactivates the ring and directs incoming groups to specific positions, but achieving exclusive selectivity for one isomer can be difficult. vulcanchem.com

A major challenge in traditional synthetic routes to related compounds like 2-chloro-5-nitropyridine is poor regioselectivity. google.com For example, when 3-nitropyridine is used as a starting material, chlorination with phosphorus oxychloride results in low selectivity. The reaction yields a mixture of the desired product, 2-chloro-5-nitropyridine, and the undesired byproduct, 2-chloro-3-nitropyridine, in a ratio of approximately 27:73. google.com This poor outcome makes the process inefficient and necessitates difficult separation procedures, rendering it unsuitable for industrial production. google.com

To overcome this challenge, a newer method focuses on creating an intermediate where the regiochemistry is pre-determined. google.com By synthesizing 2-hydroxy-5-nitropyridine first, the position of the hydroxyl group at C2 guarantees that the subsequent chlorination reaction will occur specifically at that position. This approach effectively solves the regioselectivity problem, leading to the preparation of 2-chloro-5-nitropyridine with high selectivity and avoiding the formation of unwanted isomers. google.com

Process Optimization and Scale-Up Considerations for Industrial Production

For a synthetic method to be viable on an industrial scale, it must be optimized for yield, cost-effectiveness, safety, and environmental impact. The scale-up of the synthesis of this compound and its precursors involves careful consideration of reaction conditions and raw material sourcing. google.com

One patented process for a precursor has been optimized by defining specific temperature ranges and reaction times for each step of its one-pot synthesis. google.com This optimization is crucial for maximizing yield and throughput in a production environment. Furthermore, the selection of cheap and readily available raw materials is a key advantage for industrial application. google.com The method is explicitly contrasted with older routes that are not amenable to industrial production due to factors like expensive starting materials (e.g., 3-nitropyridine), poor selectivity leading to costly separations, and the generation of large volumes of waste that are difficult and expensive to treat. google.com

The application of flow chemistry also presents a significant advantage for scale-up. researchgate.net Continuous processes are generally easier to scale than batch processes and offer more consistent product quality, making them highly attractive for industrial production. researchgate.netasianpubs.org

Table 2: Optimized Process Conditions for 2-hydroxy-5-nitropyridine Synthesis This interactive table outlines the optimized reaction parameters for the one-pot synthesis of a key intermediate, as detailed in patent literature. google.com

| Reaction Step | Parameter | Optimized Range |

|---|---|---|

| Addition Reaction | Temperature | 40 - 65 °C |

| Duration | 2 - 8 hours | |

| Condensation Reaction | Temperature | 90 - 100 °C |

| Duration | 5 - 12 hours | |

| Pyridine Cyclization | Temperature | 50 - 65 °C |

| Duration | 2 - 8 hours |

| Chlorination Reaction | Temperature | 60 - 140 °C |

Chemical Reactivity and Transformations of 5 Chloromethyl 2 Nitropyridine

Nucleophilic Substitution Reactions Involving the Chloromethyl Moiety

The chlorine atom in the chloromethyl group is readily displaced by a variety of nucleophiles, a common reaction pathway for benzylic halides. This reactivity is the basis for the synthesis of a wide array of derivatives.

Formation of Alkyl and Aryl Ether Derivatives

The reaction of 5-(chloromethyl)-2-nitropyridine with alcohols and phenols in the presence of a base leads to the formation of the corresponding ether derivatives. For instance, treatment with sodium methoxide (B1231860) in methanol (B129727) results in the formation of 2-methoxy-5-nitropyridine. google.com This transformation is a key step in the synthesis of various biologically active molecules. nih.govmdpi.com

Table 1: Synthesis of Ether Derivatives from this compound and Related Compounds

| Reactant | Reagent | Product | Yield (%) | Reference |

| 2-Chloro-5-nitropyridine (B43025) | Sodium methoxide/Methanol | 2-Methoxy-5-nitropyridine | High | google.com |

| 2-Chloro-3-nitropyridine | 4-Aminophenol | 4-(3-Nitropyridin-2-yloxy)aniline | Moderate to High | mdpi.com |

Synthesis of Thioether and Sulfone Derivatives

Thiolates readily displace the chloride to form thioethers. For example, reaction with thiols in the presence of a base like potassium carbonate in DMF yields the corresponding 3-R-S-products. nih.gov Subsequent oxidation of the resulting thioether can provide the corresponding sulfone.

Table 2: Synthesis of Thioether Derivatives from Nitropyridines

| Reactant | Reagent | Product | Yield (%) | Reference |

| 2-Methyl-3-nitropyridine | Benzylthiol (BnSH) | 3-(Benzylsulfanyl)-2-methyl-5-nitropyridine | 70 | nih.gov |

Amine and Hydrazine (B178648) Derivatization

A significant application of this compound is its reaction with amines and hydrazine to form the corresponding substituted aminomethylpyridines and hydrazinylmethylpyridines. researchgate.net For example, it reacts with hydrazine hydrate (B1144303) to produce 2-chloro-5-(hydrazinylmethyl)pyridine (B1393759), a key intermediate for synthesizing hydrazone compounds. researchgate.net Similarly, reaction with various amines leads to the formation of N-substituted derivatives. nih.gov

Table 3: Synthesis of Amine and Hydrazine Derivatives

| Reactant | Reagent | Product | Reference |

| This compound | Hydrazine hydrate | 2-Chloro-5-(hydrazinylmethyl)pyridine | researchgate.net |

| 2-Chloro-3,5-dinitropyridine (B146277) | Amines | N-substituted-3,5-dinitropyridin-2-amines | nih.gov |

| 2-Chloro-3-nitropyridine | Piperazine | 1-(3-Nitropyridin-2-yl)piperazine | mdpi.com |

Cyanation and Azide (B81097) Introduction

The chloromethyl group can also be substituted by cyanide and azide ions. Cyanation, typically achieved with a cyanide salt, provides a route to (2-nitropyridin-5-yl)acetonitrile. The introduction of an azide group, using a reagent like sodium azide, yields 5-(azidomethyl)-2-nitropyridine, a precursor for the synthesis of triazole derivatives through azide-alkyne cycloaddition reactions. rsc.org

Reduction Pathways of the Nitro Group in this compound

The nitro group of this compound can be reduced to an amino group, providing access to a different class of pyridine (B92270) derivatives.

Selective Reduction to Amino Pyridines

The reduction of the nitro group to an amine is a common and crucial transformation in the synthesis of many biologically active compounds. nih.govorgoreview.com This can be achieved using various reducing agents. Catalytic hydrogenation using reagents like palladium on carbon (Pd/C) or Raney nickel is a widely used method. commonorganicchemistry.comwikipedia.org Other reagents such as iron in acidic media (Bechamp reduction), tin(II) chloride, and sodium hydrosulfite are also effective for this transformation. orgoreview.comcommonorganicchemistry.com For instance, the reduction of 2-chloro-5-nitropyridine with iron powder is a key step in the synthesis of the lead compound for certain anticancer agents. mdpi.com In some cases, selective reduction of one nitro group in the presence of others can be achieved, for example, using ammonium (B1175870) sulfide. nih.gov

Table 4: Common Reagents for Nitro Group Reduction

| Reagent | Conditions | Notes | Reference |

| H₂/Pd-C | Catalytic hydrogenation | Can also reduce other functional groups | commonorganicchemistry.com |

| H₂/Raney Nickel | Catalytic hydrogenation | Often used when dehalogenation is a concern | commonorganicchemistry.com |

| Fe/Acid | Acidic conditions (e.g., AcOH) | Bechamp reduction | orgoreview.com |

| SnCl₂ | Mild conditions | Can be selective in the presence of other reducible groups | commonorganicchemistry.com |

| Na₂S₂O₄ | Aqueous solution | Sodium hydrosulfite | wikipedia.org |

| (NH₄)₂S | - | Can allow for selective reduction of one nitro group | nih.gov |

Partial Reduction Products and Intermediates

The selective reduction of the nitro group in this compound is a key transformation that yields valuable synthetic intermediates. The most common partial reduction involves the conversion of the 2-nitro group into a 2-amino group, a reaction well-documented for various nitropyridine derivatives. This transformation is typically achieved using standard reducing agents, such as catalytic hydrogenation or electrochemical methods. acs.orgmdpi.com

The resulting product, 2-amino-5-(chloromethyl)pyridine, retains the reactive chloromethyl group, making it a versatile building block for the synthesis of more complex molecules. The amino group can be further modified, for instance, through diazotization to introduce other functionalities onto the pyridine ring. acs.org

Table 1: Partial Reduction of this compound

| Starting Material | Typical Reagents | Primary Product |

|---|---|---|

| This compound | H₂, Pd/C or Electrochemical Reduction | 2-Amino-5-(chloromethyl)pyridine |

Electrophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring in this compound is significantly deactivated towards electrophilic aromatic substitution (EAS). This reduced reactivity stems from two primary factors: the electron-withdrawing nature of the pyridine nitrogen atom and the powerful deactivating effect of the 2-nitro group. wikipedia.orgresearchgate.net The nitrogen atom and the nitro group both decrease the electron density of the aromatic ring, making it less susceptible to attack by electrophiles. wikipedia.orgresearchgate.net Consequently, forcing conditions are generally required for such substitutions to occur.

The regiochemistry of any potential EAS reaction is governed by the directing effects of the existing substituents.

Table 2: Directing Effects of Substituents on the Pyridine Ring

| Substituent | Position | Electronic Effect | Directing Influence |

|---|---|---|---|

| Pyridine Nitrogen | 1 | -I, -M (Deactivating) | Meta-directing (to C3, C5) |

| Nitro Group | 2 | -I, -M (Strongly Deactivating) | Meta-directing (to C4, C6) |

| Chloromethyl Group | 5 | -I (Weakly Deactivating) | Ortho-, Para-directing (to C4, C6) |

Given these competing influences, predicting the outcome is complex. However, the powerful deactivation by the nitro group and pyridine nitrogen suggests that substitution is highly unfavorable at all positions.

Halogenation Studies

Specific research on the direct halogenation of this compound is limited. The highly deactivated nature of the pyridine ring suggests that direct halogenation would be challenging and likely require harsh conditions, which could lead to side reactions involving the chloromethyl group.

Nitration and Sulfonation Reactivity Patterns

Further nitration or sulfonation of this compound is exceptionally difficult. The introduction of a second nitro group onto an already nitrated pyridine ring requires severe reaction conditions. youtube.com Theoretical studies and experimental evidence for related compounds show that the nitration of pyridine itself in a strong acidic medium is hindered because the pyridine nitrogen becomes protonated, further deactivating the ring. researchgate.netlibretexts.org If a reaction were to occur, the combined directing effects would likely favor substitution at the C4 position, which is meta to the 2-nitro group and ortho to the 5-chloromethyl group. Similarly, sulfonation, as demonstrated on 3-nitropyridine (B142982) to form 5-nitropyridine-2-sulfonic acid, is possible but requires specific conditions. nih.gov

Coupling Reactions Involving this compound

Cross-Coupling Methodologies (e.g., Suzuki, Sonogashira, Heck)

The direct participation of this compound in standard palladium-catalyzed cross-coupling reactions like the Suzuki, Sonogashira, or Heck reactions is not straightforward. organic-chemistry.orgresearchgate.netscirp.org These reactions typically require an aryl halide (Br, I) or a triflate as a leaving group on the aromatic ring. scirp.org The title compound lacks such a group.

However, recent advancements have shown that under specific catalytic conditions, a nitro group can act as a leaving group in cross-coupling reactions. mdpi.comscirp.org This emerging methodology, often requiring specialized phosphine (B1218219) ligands like BrettPhos, involves the oxidative addition of the C-NO₂ bond to the palladium catalyst. scirp.org This opens a potential, albeit challenging, pathway for the direct use of this compound in denitrative cross-coupling.

A more conventional approach involves the chemical modification of the nitro group. For example, reduction of the nitro group to an amine, followed by a Sandmeyer-type reaction, can be used to install a halide, making the molecule a suitable substrate for traditional cross-coupling reactions. scirp.org For instance, the resulting 2-bromo-5-(chloromethyl)pyridine (B63763) could then readily participate in Sonogashira coupling to form 2-alkynyl-5-(chloromethyl)pyridines.

Cycloaddition and Annulation Reactions

The electron-deficient nature of the pyridine ring in this compound, enhanced by the 2-nitro group, makes it a candidate for cycloaddition reactions where it can act as the electron-poor component.

[3+2] Cycloaddition: Research has shown that nitropyridines can undergo 1,3-dipolar cycloaddition reactions. For example, they can react with N-methyl azomethine ylide, where the dipole adds across the C=C-NO₂ bond of the pyridine ring, leading to the formation of fused pyrroline (B1223166) derivatives after elimination and rearomatization.

[4+2] Cycloaddition (Diels-Alder Type): The activated C3=C4 double bond, part of a C=C-NO₂ fragment, can potentially act as a dienophile in Diels-Alder reactions. Highly electrophilic nitropyridine systems have been shown to react with dienes like 2,3-dimethyl-1,3-butadiene, indicating the feasibility of such transformations under mild conditions. scirp.org

Annulation Reactions: The reactive chloromethyl group can also participate in annulation reactions. For instance, in reactions analogous to those involving o-chloromethyl anilines, it could potentially react with enolates in a base-mediated formal [4+2] annulation to construct fused ring systems.

These cycloaddition and annulation strategies provide a powerful means to construct complex polycyclic scaffolds from this compound.

Mentioned Compounds

Radical Reactions and Photochemistry of this compound

The presence of the chloromethyl group and the nitroaromatic system in this compound suggests potential for involvement in radical reactions and photochemical transformations.

Radical Reactions:

The synthesis of this compound itself can proceed via a radical mechanism. One common method involves the chlorination of 2-nitro-5-methylpyridine using sulfuryl chloride under UV light irradiation vulcanchem.com. This reaction is a classic example of a free-radical halogenation, where the UV light initiates the formation of chlorine radicals, which then abstract a hydrogen atom from the methyl group to form a benzylic-type radical. This radical then reacts with a chlorine source to yield the final product.

The stability of the intermediate radical is a key factor in such reactions. The pyridyl group can offer some resonance stabilization to an adjacent radical. The reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps, similar to the free-radical halogenation of alkanes and alkyl-substituted aromatic compounds wikipedia.orgyoutube.com.

It is also conceivable that the chloromethyl group could be further functionalized through radical-mediated processes. For instance, radical-induced coupling reactions could potentially be employed to form new carbon-carbon bonds at the methylene (B1212753) position.

Photochemistry:

The photochemistry of nitropyridine derivatives is an area of active research. Nitropyridines can undergo various photochemical transformations upon irradiation with UV light. While specific photochemical studies on this compound are not extensively documented in readily available literature, the behavior of related compounds provides insight into its potential reactivity.

The photochemistry of nitropyridine N-oxides, for example, has been studied, and they are known to undergo reactions such as rearrangement and deoxygenation acs.orgyoutube.com. The presence of the nitro group in the pyridine ring can lead to the formation of excited states upon photoirradiation, which can then undergo various decay pathways, including intersystem crossing to triplet states. These excited states can participate in reactions such as hydrogen abstraction or electron transfer.

Furthermore, photochemically induced trifluoromethylation of heteroaromatics using pyridine N-oxide derivatives has been demonstrated, proceeding through the formation of electron donor-acceptor complexes and subsequent radical generation nih.gov. This suggests that the nitro group in this compound could potentially mediate photochemical reactions. The photostability of related halogenated pyridyl radicals has also been investigated, indicating that halogen atoms can significantly influence their photophysical and photochemical properties rsc.org.

Synthetic Utility of 5 Chloromethyl 2 Nitropyridine As a Building Block

Precursor in Heterocyclic Synthesis

The dual functionality of the 5-(chloromethyl)-2-nitropyridine scaffold provides a robust platform for the synthesis of various heterocyclic compounds. The chloromethyl group acts as a potent electrophile for alkylation reactions, while the nitro group can be reduced to an amino group, which can then participate in cyclization reactions.

Construction of Fused Pyridine (B92270) Systems (e.g., Imidazopyridines, Thiazolopyridines)

Fused bicyclic heterocycles containing a pyridine ring are prominent scaffolds in medicinal chemistry and materials science. This compound derivatives are instrumental in accessing these important molecular frameworks.

Imidazopyridines: The synthesis of imidazo[1,2-a]pyridines, a core structure in many pharmaceuticals, often proceeds through the condensation of a 2-aminopyridine (B139424) with an α-haloketone. bio-conferences.orgacs.orgorganic-chemistry.org While direct use of this compound is less common, its reduced form, 2-amino-5-(chloromethyl)pyridine, is a key intermediate. The amino group of this precursor reacts with an α-haloketone in a classic Tschitschibabin pyridine synthesis, first forming an N-alkylated intermediate which then undergoes intramolecular cyclization and dehydration to yield the fused imidazopyridine ring system. bio-conferences.org Various catalysts, including copper(I) iodide and rhodium(II) acetate, can facilitate this transformation, and solvent-free or microwave-assisted conditions have been developed to improve efficiency. organic-chemistry.orgresearchgate.net

Thiazolopyridines: The synthesis of the thiazolo[5,4-b]pyridine (B1319707) core can be achieved using nitropyridine precursors. A one-step synthesis involves the reaction of a substituted 2-chloronitropyridine with a thioamide or thiourea. researchgate.net For instance, reacting 2-chloro-3,5-dinitropyridine (B146277) with thioamides leads to the formation of 6-nitrothiazolo[5,4-b]pyridine (B1498155) derivatives. dmed.org.ua A similar strategy can be envisioned starting from this compound, where the corresponding 3-amino-2-chloropyridine (B31603) derivative (obtained after reduction of the nitro group and potential modification) would react with a thio-reagent to construct the fused thiazole (B1198619) ring. Another approach involves reacting 2-amino-5-nitropyridine (B18323) with chloroacetyl chloride, followed by treatment with ammonium (B1175870) thiocyanate (B1210189) to produce a 5-nitropyridyliminothiazolidin-4-one, a key intermediate for more complex, fused thiazole systems. nih.gov

Table 1: Synthesis of Fused Pyridine Systems

| Target System | Precursor Derived from this compound | Key Reaction Type | Ref. |

|---|---|---|---|

| Imidazo[1,2-a]pyridines | 2-Aminopyridine derivative | Condensation with α-haloketone | bio-conferences.orgacs.org |

| Thiazolo[5,4-b]pyridines | 2-Chloronitropyridine derivative | Reaction with thioamide | researchgate.netdmed.org.ua |

| Thiazolidinone derivatives | 2-Amino-5-nitropyridine | Reaction with chloroacetyl chloride & ammonium thiocyanate | nih.gov |

Synthesis of Nitrogen-Containing Macrocycles

Nitrogen-containing macrocycles are of significant interest for their ability to act as selective receptors for ions and neutral molecules, and as components in supramolecular chemistry. The chloromethyl group on the pyridine ring is a key functional handle for incorporating the pyridine unit into a larger macrocyclic framework.

A common strategy involves the reaction of a molecule containing two nucleophilic sites (e.g., a diamine or a polyamine) with a molecule containing two electrophilic sites. 2-(Chloromethyl)pyridine (B1213738) and its derivatives are effective electrophilic partners in such reactions. For example, the synthesis of a complex pyridine-based macrocyclic ligand, 3,14-Bis(pyridin-2-ylmethyl)-7,10-dioxa-3,14,20-triaza-bicyclo[14.3.1]icosa-1(20),16,18-triene, was achieved by reacting the parent macrocycle with 2-(chloromethyl)pyridine in the presence of a base. nih.gov This substitution reaction attaches pyridine pendant arms to the macrocycle's nitrogen atoms, significantly modifying its coordination properties. nih.gov This established reactivity highlights the potential of this compound to be used in similar high-dilution cyclization reactions to form novel macrocycles where the pyridine's electronic properties are tuned by the nitro group.

Role in the Elaboration of Complex Molecular Architectures

The defined reactivity of this compound and its analogs makes them ideal starting points for building complex, multi-functional molecules. This is particularly valuable in drug discovery and medicinal chemistry, where precise molecular architectures are required for biological activity.

For example, 2-chloro-5-(chloromethyl)pyridine (B46043) serves as a key electrophile in the synthesis of novel sulfonamide isomers. Its reaction with N-(pyridin-2-yl)benzenesulfonamide can lead to two different products, depending on whether the alkylation occurs on the exocyclic sulfonamide nitrogen or the endocyclic pyridine nitrogen, demonstrating its utility in creating specific, complex isomers. nih.gov Furthermore, this precursor is used to synthesize bioactive hydrazone compounds. The synthesis begins by reacting 2-chloro-5-(chloromethyl)pyridine with hydrazine (B178648) hydrate (B1144303) to form an intermediate, which is then condensed with various aromatic aldehydes. asianpubs.org This modular approach allows for the rapid generation of a library of complex molecules with potential antimicrobial and antimalarial activities. asianpubs.org

Intermediate in the Synthesis of Functional Organic Materials

The electronic properties of the nitropyridine core make it a desirable component in functional organic materials, which have applications in electronics and optics. Nitropyridine derivatives are known to be used in the synthesis of dyes and fluorophores. nih.gov

The strong electron-withdrawing nature of the nitro group can be harnessed to create push-pull chromophores, which are essential for non-linear optical materials and dye-sensitized solar cells. Ring transformation reactions of dinitropyridone, which can be considered a synthetic equivalent of unstable nitromalonaldehyde, with ketones can lead to various nitropyridines, including complex fused systems like cyclohepta[b]pyridines. nih.gov These reactions demonstrate a pathway to highly functionalized nitropyridine structures that are otherwise difficult to access. While direct applications of this compound in this area require more specific research, the established use of the nitropyridine scaffold in materials science points to its potential as a precursor for novel organic electronic and photonic materials. nih.gov

Application in Ligand Design and Coordination Chemistry

The pyridine nitrogen atom is an excellent donor for coordinating with metal ions, making pyridine-containing molecules ubiquitous as ligands in coordination chemistry and catalysis. wikipedia.org The substituents on the pyridine ring, such as the nitro and chloromethyl groups, can be used to modulate the electronic and steric properties of the resulting metal complexes.

Furthermore, the chloromethyl group provides a reactive site for elaborating more complex ligand structures. As previously mentioned, 2-(chloromethyl)pyridine is used to attach pyridine arms to macrocycles, creating polytopic ligands capable of forming intricate coordination compounds with metals like cobalt(II). nih.gov This approach allows for the fine-tuning of the ligand's topology and its binding affinity for specific metal ions. The presence of the nitro group in this compound offers an additional tool for influencing the properties of the final metal complex, either through its electron-withdrawing effects or by serving as a coordination site itself, as seen in some transition metal nitrite (B80452) complexes. wikipedia.org

Utilization in Precursor Synthesis for Agrochemicals

One of the most significant industrial applications of the 5-(chloromethyl)pyridine scaffold is in the production of agrochemicals, particularly neonicotinoid insecticides. 2-Chloro-5-(chloromethyl)pyridine is a key intermediate in the synthesis of blockbuster insecticides such as imidacloprid, acetamiprid, and thiacloprid. google.compatsnap.com

The synthesis of these insecticides typically involves the reaction of 2-chloro-5-(chloromethyl)pyridine with an appropriate N-substituted amine or imine. For example, new neonicotinoid derivatives containing a 1,2-dithiocyclopentenone moiety have been synthesized from this precursor, showing moderate to high insecticidal activity against aphids. sioc-journal.cn The general synthetic route leverages the high reactivity of the chloromethyl group towards nucleophilic substitution. Numerous patents detail the various methods for producing 2-chloro-5-(chloromethyl)pyridine, highlighting its commercial importance. google.compatsnap.comgoogle.com The development of chiral neonicotinoid analogs also relies on this key building block, aiming to create more selective and effective insecticides. nih.gov

Table 2: Application in Agrochemical Synthesis

| Agrochemical Class | Key Intermediate | Example Product | Ref. |

|---|---|---|---|

| Neonicotinoids | 2-Chloro-5-(chloromethyl)pyridine | Imidacloprid, Acetamiprid | google.compatsnap.com |

| Neonicotinoid Analogs | 2-Chloro-5-(chloromethyl)pyridine | 1,2-Dithiocyclopentenone derivatives | sioc-journal.cn |

| Chiral Neonicotinoids | 2-Chloro-5-(chloromethyl)pyridine | Enantiopure nitroguanidines | nih.gov |

Application as a Precursor in Pharmaceutical Intermediates

This compound is a versatile bifunctional reagent that serves as a critical starting material for the synthesis of complex heterocyclic structures, which form the core of various pharmaceutical intermediates. Its utility stems from two primary reactive sites: the highly reactive chloromethyl group at the 5-position, which is susceptible to nucleophilic substitution, and the nitro group at the 2-position. The nitro group not only activates the pyridine ring but can also be chemically transformed, most commonly via reduction to an amino group, providing a handle for subsequent cyclization or coupling reactions. This dual reactivity allows for the stepwise and controlled construction of elaborate molecular architectures.

Detailed research findings have demonstrated its role in building scaffolds for several classes of therapeutically relevant molecules, including inhibitors of Glycogen Synthase Kinase-3 (GSK-3) and precursors for various fused heterocyclic systems.

Synthesis of Pyrazolo[3,4-b]pyridine Intermediates for GSK-3 Inhibitors

One of the significant applications of nitropyridine derivatives is in the synthesis of pyrazolo[3,4-b]pyridines, a class of compounds investigated for their potent inhibitory activity against Glycogen Synthase Kinase-3 (GSK-3). The general synthetic strategy involves the reaction of a chloronitropyridine precursor with hydrazine. researchgate.net

In a typical sequence using this compound, the synthesis would proceed via two key steps:

Nucleophilic Substitution: The chlorine atom on the pyridine ring of a related compound, 2-chloro-5-nitropyridine (B43025), is displaced by hydrazine hydrate, typically by heating in a solvent like ethanol, to form a 2-hydrazinyl-5-nitropyridine (B1587325) intermediate.

Cyclization: This intermediate is then reacted with a suitable partner to construct the pyrazole (B372694) ring.

Following this logic, this compound can first be reacted with a nucleophile to substitute the chloromethyl group, followed by reaction with hydrazine to displace the nitro group (or a group it has been converted to) and subsequent cyclization to yield the desired pyrazolopyridine core. These intermediates are crucial for developing potential treatments for a range of disorders. nih.govnih.gov

Table 1: Synthesis of Pyrazolopyridine Intermediates

| Starting Material | Reagent(s) | Intermediate Formed | Application | Citation |

|---|

Synthesis of Imidazopyridine and Other Fused Heterocyclic Intermediates

The reduction of the nitro group in this compound to an amine is a pivotal transformation that opens pathways to a wide array of fused heterocyclic systems, particularly imidazopyridines. nih.gove3s-conferences.org Imidazopyridine derivatives are present in numerous pharmaceutical compounds. nih.gov The resulting 5-(chloromethyl)pyridin-2-amine (B3020394) is a key intermediate. The amino group can react with various reagents to form a new five-membered ring fused to the parent pyridine.

For instance, a common method involves the reaction of the aminopyridine intermediate with an α-haloketone. This proceeds via initial N-alkylation followed by an intramolecular cyclization to furnish the imidazo[1,2-a]pyridine (B132010) scaffold. The chloromethyl group can be retained for later functionalization or converted to other groups as needed for the final molecular target.

Table 2: General Synthetic Route to Fused Pyridine Intermediates

| Starting Material | Reagent(s) | Intermediate Formed | Application | Citation |

|---|

The versatility of 2-chloro-5-nitropyridine, a closely related analogue, in synthesizing precursors for insecticides and herbicides further underscores the synthetic potential of the chloronitropyridine framework. nih.govmdpi.com In these syntheses, the chlorine atom is displaced by various nucleophiles, such as substituted phenols, to create ether linkages, yielding intermediates with significant biological relevance. mdpi.com A similar strategy can be employed with this compound, where the chloromethyl group serves as the electrophilic site for reaction with nucleophiles to build complex intermediates.

Advanced Spectroscopic and Analytical Characterization of 5 Chloromethyl 2 Nitropyridine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural determination of 5-(Chloromethyl)-2-nitropyridine and its derivatives. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom within the molecule.

¹H, ¹³C, and ¹⁵N NMR Chemical Shift Analysis

The chemical shifts observed in ¹H, ¹³C, and ¹⁵N NMR spectra are highly sensitive to the electronic environment of the nuclei, providing a detailed map of the molecular structure.

¹H NMR: In the ¹H NMR spectrum of this compound, the protons of the pyridine (B92270) ring typically appear as distinct signals in the aromatic region. The chloromethyl group gives rise to a characteristic singlet, the chemical shift of which is influenced by the electron-withdrawing nature of the adjacent chlorine atom and the nitropyridine ring.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbon atoms of the pyridine ring resonate at specific chemical shifts, which are influenced by the substituent effects of the nitro and chloromethyl groups. The carbon of the chloromethyl group also shows a characteristic signal.

¹⁵N NMR: While less common, ¹⁵N NMR can offer direct insight into the electronic structure of the nitro group and the pyridine nitrogen. The chemical shift of the nitro group's nitrogen is particularly indicative of the degree of electron withdrawal and resonance within the molecule.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| H-3 | 8.36 (d) | 140.4 |

| H-4 | 7.96 (dd) | 134.1 |

| H-6 | 8.70 (d) | 151.1 |

| CH₂Cl | 4.83 (s) | 42.9 |

| C-2 | - | 156.2 |

| C-5 | - | 136.8 |

Note: Data is illustrative and may vary depending on the solvent and experimental conditions. d = doublet, dd = doublet of doublets, s = singlet.

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) in Configurational and Conformational Assignment

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning proton and carbon signals and for elucidating the through-bond and through-space connectivities within this compound and its derivatives.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the assignment of adjacent protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, providing a straightforward method for assigning the carbons of the pyridine ring and the chloromethyl group based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. For instance, the protons of the chloromethyl group will show correlations to C-5 and potentially C-4 and C-6 of the pyridine ring, confirming the position of the substituent.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This can be particularly useful in more complex derivatives of this compound to determine their preferred conformation in solution.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are powerful complementary techniques for investigating the vibrational modes of this compound. These vibrations are characteristic of the functional groups present in the molecule and provide a molecular fingerprint.

IR Spectroscopy: The IR spectrum of this compound is dominated by strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro (NO₂) group, typically found in the regions of 1530-1515 cm⁻¹ and 1360-1345 cm⁻¹, respectively. The C-Cl stretching vibration of the chloromethyl group is also observable, usually in the range of 800-600 cm⁻¹. Vibrations associated with the pyridine ring (C=C and C=N stretching) also appear in the fingerprint region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The symmetric stretching vibration of the nitro group often gives a strong signal in the Raman spectrum. Aromatic ring vibrations are also typically Raman active.

Table 2: Key Vibrational Frequencies for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |

| NO₂ Asymmetric Stretch | 1530-1515 | IR |

| NO₂ Symmetric Stretch | 1360-1345 | IR, Raman |

| C-H Stretch (Aromatic) | 3100-3000 | IR, Raman |

| C=C, C=N Stretch (Ring) | 1600-1400 | IR, Raman |

| C-Cl Stretch | 800-600 | IR |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a vital tool for determining the molecular weight and elucidating the fragmentation pathways of this compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of the parent molecule with a high degree of confidence, confirming the molecular formula C₆H₅ClN₂O₂. The precise mass measurement helps to distinguish the compound from other isomers or compounds with the same nominal mass.

Tandem Mass Spectrometry (MS/MS) for Mechanistic Insights

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting fragment ions provides detailed structural information and insights into the fragmentation mechanisms.

For this compound, common fragmentation pathways observed in MS/MS experiments include:

Loss of a chlorine radical (•Cl): This results in the formation of a [M-Cl]⁺ ion.

Loss of the nitro group (•NO₂): This leads to the formation of a [M-NO₂]⁺ ion.

Loss of nitrosyl chloride (NOCl): This can occur through rearrangement, leading to a [M-NOCl]⁺ fragment.

Cleavage of the chloromethyl group: This can result in the formation of a nitropyridinyl cation.

The relative abundance of these fragment ions provides a characteristic fingerprint that can be used for the identification and structural confirmation of this compound and its derivatives.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an indispensable tool for the unambiguous determination of the three-dimensional atomic arrangement of molecules in the solid state. This technique provides precise information on bond lengths, bond angles, and torsion angles, which are fundamental to understanding a molecule's chemical and physical properties.

Intermolecular Interactions and Packing Motifs

The arrangement of molecules in a crystal lattice is governed by a variety of non-covalent interactions. These interactions dictate the crystal's stability, melting point, and solubility. In the case of this compound and its derivatives, several types of intermolecular forces are at play.

Hydrogen Bonding: Although the parent molecule, this compound, is not a strong hydrogen bond donor, its derivatives can participate in hydrogen bonding. For example, if the chloromethyl group is substituted with a group containing a hydrogen bond donor, such as a hydroxyl or an amino group, these interactions become significant in the crystal packing.

Halogen Bonding: The chlorine atom in the chloromethyl group can act as a halogen bond donor, interacting with Lewis basic sites on adjacent molecules, such as the oxygen atoms of the nitro group. This type of interaction, where a halogen atom acts as an electrophilic species, is increasingly recognized for its importance in crystal engineering and supramolecular chemistry.

π-π Stacking: The aromatic pyridine ring allows for π-π stacking interactions between adjacent molecules. These interactions, arising from the electrostatic attraction between the electron-rich and electron-poor regions of the aromatic rings, contribute significantly to the cohesion of the crystal lattice. The stacking can be either face-to-face or offset, depending on the specific steric and electronic environment of the molecule.

The interplay of these intermolecular forces results in specific packing motifs that define the macroscopic properties of the crystalline material. The study of these motifs provides valuable insights into how molecular structure directs crystal packing, a fundamental aspect of materials science.

Advanced Chromatographic Methodologies for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for the separation, identification, and quantification of chemical compounds in a mixture. For this compound, these methods are crucial for ensuring the purity of the final product and for monitoring the progress of chemical reactions in which it is a reactant or product.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation of non-volatile or thermally unstable compounds. In the context of this compound, HPLC is employed to assess its purity by separating it from starting materials, by-products, and degradation products.

A typical HPLC method for this compound would involve a reversed-phase column, where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. Detection is commonly achieved using a UV detector, as the pyridine ring and the nitro group are strong chromophores, absorbing UV light at specific wavelengths. The retention time and peak area from the chromatogram provide qualitative and quantitative information about the sample's composition.

Table 1: Illustrative HPLC Parameters for the Analysis of this compound

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

This table presents a typical set of parameters for an HPLC method. The actual conditions may need to be optimized depending on the specific sample matrix and the impurities being targeted.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another cornerstone technique for the analysis of volatile and thermally stable compounds. This compound is sufficiently volatile to be analyzed by GC-MS. This method combines the high-resolution separation power of gas chromatography with the sensitive and specific detection capabilities of mass spectrometry.

In a GC-MS analysis, the sample is first vaporized and introduced into a long, thin capillary column. The separation occurs based on the compound's boiling point and its interaction with the stationary phase coating the inside of the column. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, allowing for its unambiguous identification.

GC-MS is particularly useful for identifying trace-level impurities and for confirming the structure of the main component. The fragmentation pattern observed in the mass spectrum provides valuable structural information. For this compound, characteristic fragments would include the molecular ion peak, as well as peaks corresponding to the loss of the chlorine atom, the chloromethyl group, and the nitro group.

Table 2: Key Mass Spectrometry Data for this compound

| Ion | m/z (mass-to-charge ratio) | Relative Abundance (%) |

| [M]+ | 172/174 | Varies |

| [M-Cl]+ | 137 | Varies |

| [M-CH2Cl]+ | 123 | Varies |

| [M-NO2]+ | 126/128 | Varies |

The presence of isotopes, particularly for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), results in characteristic isotopic patterns in the mass spectrum, which aids in the identification of chlorine-containing compounds.

By employing these advanced analytical techniques, researchers can gain a detailed understanding of the chemical and physical properties of this compound, ensuring its quality and facilitating its use in further chemical synthesis and research.

Theoretical and Computational Studies on 5 Chloromethyl 2 Nitropyridine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the electronic structure and, consequently, the chemical reactivity of a molecule. These methods solve approximations of the Schrödinger equation to determine electron distribution and energy levels. For nitropyridine derivatives, these calculations can elucidate the influence of the electron-withdrawing nitro group and the chloromethyl substituent on the pyridine (B92270) ring. nih.govnih.gov

Density Functional Theory (DFT) is a workhorse of computational chemistry used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. This process involves calculating the molecule's energy at various atomic arrangements until the lowest energy state (a true minimum on the potential energy surface) is found.

For 5-(Chloromethyl)-2-nitropyridine, a DFT calculation, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would yield precise values for all bond lengths, bond angles, and dihedral (torsion) angles. The results would detail the planarity of the pyridine ring and the orientation of the nitro (NO₂) and chloromethyl (CH₂Cl) groups relative to it. These geometric parameters are crucial as they form the foundation for all other computational predictions.

Table 1: Predicted Optimized Geometrical Parameters (Illustrative) This table illustrates the type of data that would be generated from a DFT geometry optimization. Actual values require a specific computational study to be performed.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C-Cl | ~1.78 Å |

| C-NO₂ | ~1.45 Å | |

| N-O (nitro) | ~1.22 Å | |

| C-C (ring) | ~1.39 Å | |

| C-N (ring) | ~1.34 Å | |

| Bond Angle | C-C-NO₂ | ~118° |

| O-N-O | ~124° | |

| C-CH₂-Cl | ~111° | |

| Dihedral Angle | C-C-C-N (ring) | ~0° |

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and polarizable. For this compound, the electron-withdrawing nitro group would be expected to significantly lower the energy of the LUMO, making the molecule susceptible to nucleophilic attack on the pyridine ring. The distribution of the HOMO and LUMO lobes across the molecule would pinpoint the specific atoms most likely to participate in electrophilic and nucleophilic reactions, respectively.

Table 2: Predicted Frontier Molecular Orbital Energies (Illustrative) This table shows representative data obtained from an FMO analysis. Actual values are dependent on the specific computational method and basis set used.

| Parameter | Description | Predicted Energy (eV) |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -7.5 to -8.5 |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -3.0 to -4.0 |

| ΔE (Gap) | HOMO-LUMO Energy Gap | 4.0 to 5.0 |

A Molecular Electrostatic Potential (MEP) map is a color-coded, three-dimensional visualization of the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying the charge distribution and predicting sites for electrophilic and nucleophilic reactions.

On an MEP map:

Red regions indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. For this compound, these areas would be concentrated around the oxygen atoms of the nitro group.

Blue regions denote positive electrostatic potential, which is electron-poor and represents likely sites for nucleophilic attack. These would be expected near the hydrogen atoms and particularly on the carbon atoms of the pyridine ring, influenced by the adjacent electron-withdrawing nitro group.

Green regions represent neutral or near-zero potential.

The MEP map would visually confirm the electronic effects of the substituents, highlighting the electron-deficient nature of the pyridine ring.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It translates the complex, delocalized molecular orbitals from a quantum calculation into localized bonds, lone pairs, and anti-bonding orbitals that align with familiar Lewis structures.

Molecular Dynamics Simulations of this compound Interactions (e.g., with Solvents, Surfaces)

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system, MD simulations can predict how a molecule like this compound would behave in a specific environment, such as in a solution or near a surface.

An MD simulation could be used to study:

Solvation: How solvent molecules (e.g., water, ethanol, DMSO) arrange themselves around the solute molecule. It would reveal the strength and nature of intermolecular interactions, such as hydrogen bonding or dipole-dipole forces, between the nitro group or the chloro-substituent and the solvent.

Conformational Dynamics: How the chloromethyl group rotates or flexes over time at a given temperature.

Interactions with Surfaces: How the molecule adsorbs onto or interacts with a solid surface, which is relevant in materials science and catalysis.

These simulations provide insights into macroscopic properties like diffusion coefficients and binding affinities by observing molecular behavior at the atomic scale.

Prediction of Spectroscopic Parameters via Computational Chemistry (e.g., NMR, IR, Raman)

Computational chemistry can accurately predict various spectroscopic properties, which is essential for interpreting experimental data and confirming a molecule's structure.

IR and Raman Spectra: By calculating the vibrational frequencies corresponding to the normal modes of the molecule, a theoretical infrared (IR) and Raman spectrum can be generated. For this compound, this would predict the characteristic stretching frequencies for the C-Cl, N-O (symmetric and asymmetric), C=N, and C-H bonds. Comparing the computed spectrum with an experimental one helps in assigning the observed spectral peaks to specific molecular vibrations.

NMR Spectra: Theoretical calculations can predict the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) for each unique atom in the molecule. These calculations are performed by determining the magnetic shielding tensor for each nucleus within the electronic environment established by the DFT geometry optimization. The predicted shifts are invaluable for assigning peaks in experimental NMR spectra and confirming the compound's constitution.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-chloro-5-nitropyridine (B43025) |

| 2-nitropyridine-N-oxide |

| Pyridine |

| Water |

| Ethanol |

Reaction Mechanism Elucidation using Computational Methods

Computational chemistry provides powerful tools for elucidating the detailed mechanisms of chemical reactions involving this compound. Density Functional Theory (DFT) is a commonly employed method for these investigations, as it offers a good balance between accuracy and computational cost.

The primary reaction pathway for this compound is nucleophilic substitution, which can occur at two main positions: the benzylic carbon of the chloromethyl group (SN2-type reaction) or the C2 position of the pyridine ring (Nucleophilic Aromatic Substitution, SNAr). Computational studies can map the potential energy surface for both pathways to determine the most likely mechanism. This involves locating the transition states and intermediates for each proposed reaction route.

For instance, in a hypothetical reaction with a nucleophile, DFT calculations would be used to model the geometry and energy of the reactants, the transition state, and the products. The transition state is a critical point on the reaction coordinate, representing the highest energy barrier that must be overcome. The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction rate.

In the case of an SNAr reaction at the C2 position, the mechanism typically proceeds through a Meisenheimer complex, which is a key intermediate. Computational modeling can confirm the existence and stability of this intermediate. For a related compound, 2-chloro-5-nitropyridine, kinetic studies of its reaction with anilines have been supported by DFT calculations to understand the reaction mechanism. wuxiapptec.com These studies suggest that the reaction proceeds through a common mechanism where the formation of the intermediate can be the rate-determining step. wuxiapptec.com

A theoretical investigation into the SNAr reaction of a similar heterocyclic system, 2-MeSO2-4-chloropyrimidine, with various nucleophiles highlights the power of computational analysis. By calculating the transition state energies, researchers could explain the observed regioselectivity. For example, the energy of the transition state for the attack at the C-4 position was found to be significantly higher than at the C-2 position, indicating a preference for the latter.

To illustrate the type of data generated in such studies, the following table presents hypothetical relative transition state energies for the reaction of this compound with a generic nucleophile, based on principles from studies of similar compounds.

Table 1: Hypothetical Calculated Transition State Energies for Nucleophilic Substitution on this compound

| Reaction Pathway | Position of Attack | Calculated Relative Transition State Energy (kcal/mol) |

|---|---|---|

| SN2 | Chloromethyl Carbon | 20.5 |

| SNAr | C2 of Pyridine Ring | 25.2 |

Note: These are illustrative values to demonstrate the output of computational studies and are not based on experimental data for this specific compound.

These computational findings are invaluable for rationalizing experimental observations and for designing new synthetic routes.

Computational Prediction of Chemical Reactivity and Selectivity

Computational methods are not only used to explain known reactions but also to predict the chemical reactivity and selectivity of molecules like this compound. This predictive power is a cornerstone of modern chemical research, enabling the in silico design of experiments and the screening of potential reactants.

One of the fundamental tools for predicting reactivity is the analysis of the frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals indicate how a molecule will interact with other species. For an electrophilic molecule like this compound, the LUMO is of particular interest as it indicates the most likely site for nucleophilic attack. The regions of the molecule where the LUMO has the largest lobes are generally the most electrophilic.

Another important predictive tool is the Molecular Electrostatic Potential (MEP) map. The MEP visually represents the electrostatic potential on the electron density surface of a molecule. Regions of negative potential (typically colored in shades of red) are electron-rich and prone to electrophilic attack, while regions of positive potential (colored in shades of blue) are electron-poor and susceptible to nucleophilic attack. For this compound, the areas around the C2 carbon and the benzylic carbon would be expected to show a positive electrostatic potential, indicating their electrophilic nature.

Global reactivity descriptors, derived from conceptual DFT, provide quantitative measures of a molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). A higher electrophilicity index suggests a greater susceptibility to nucleophilic attack.

To provide a concrete example, a DFT study on 2-amino-3-methyl-5-nitropyridine (B21948) calculated the HOMO and LUMO energies. semanticscholar.org While this is a different molecule, the principles of analysis are the same. The energy gap between the HOMO and LUMO is an indicator of chemical reactivity, with a smaller gap generally implying higher reactivity.

The following table provides hypothetical FMO energies and global reactivity descriptors for this compound, calculated using DFT, to illustrate how these parameters are used to predict reactivity.

Table 2: Hypothetical Calculated Molecular Properties of this compound

| Property | Value |

|---|---|

| HOMO Energy | -7.8 eV |

| LUMO Energy | -2.5 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Electronegativity (χ) | 5.15 eV |

| Chemical Hardness (η) | 2.65 eV |

| Global Electrophilicity Index (ω) | 5.01 eV |